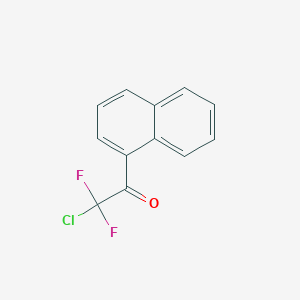

2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone

Description

2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone is a halogenated ethanone derivative featuring a naphthalene ring substituted at the 1-position with a trifluoromethylchloro group. This compound is structurally characterized by a ketone group adjacent to two fluorine atoms and one chlorine atom on the same carbon, coupled with a bulky naphthalen-1-yl moiety. Such a configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in electrophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

2-chloro-2,2-difluoro-1-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAMACIQJRTVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromium-Magnesium Fluoride Catalyzed Synthesis

The most industrially viable method involves gas-phase fluorination of 1,1,2-trichloroethane or dichloroethylene derivatives using chromium-magnesium fluoride (Cr-MgF₂) catalysts. Key steps include:

-

Catalyst Activation :

-

Reaction Conditions :

-

Product Isolation :

Advantages:

-

Yield : >80% (industrial scale).

-

Scalability : Suitable for continuous production.

Halogenation-Substitution Approaches

Selectfluor®-Mediated Fluorination

Laboratory-scale synthesis often employs halogenation followed by fluorination:

-

Intermediate Synthesis :

-

Fluorination :

-

Chlorination :

Data Table: Halogenation-Fluorination Parameters

Palladium-Catalyzed Dehalogenation

Hydrogenolytic Dechlorination

A two-step process converts halogenated precursors:

Advantages:

-

Stereoselectivity : Maintains chiral purity (>95%).

-

Byproduct Management : HF byproducts are neutralized in situ.

Alternative Methods and Emerging Strategies

Photocatalytic Difluoroalkylation

Recent advances utilize blue LED-driven reactions:

Ionic Liquid-Mediated Synthesis

A novel approach employs ionic liquids (e.g., [BMIM]Cl) as solvents and catalysts:

-

Reaction : Chloroacetyl chloride with naphthalene derivatives.

-

Temperature : 0–30°C.

Critical Analysis of Methodologies

Industrial vs. Laboratory Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, acids, and various catalysts. For example, the Baylis-Hillman reaction utilizes a ruthenium catalyst . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including difluoromethylated products.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone involves its interaction with molecular targets through its chloro and difluoro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions, which can result in the modification of biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone, differing primarily in their aromatic systems and substituent patterns:

| Compound Name | CAS Number | Molecular Formula | Aromatic System | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₁₂H₇ClF₂O | Naphthalene (1-position) | Cl, F₂ on ketone-bearing carbon |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | 51336-94-8 | C₈H₅ClF₂O | Phenyl (2,4-difluoro) | Cl on ketone-bearing carbon |

| 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone | 1352222-12-8 | C₈H₄ClF₃O | Phenyl (3-fluoro) | Cl, F₂ on ketone-bearing carbon |

| 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone | Not provided | C₁₂H₉ClO₂ | Naphthalene (4-chloro, 1-hydroxy) | Hydroxyl and Cl on naphthalene |

| 2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone | 147495-57-6 | C₈H₃Cl₂F₃O | Phenyl (2,3,4-trifluoro, 5-chloro) | Cl on ketone, multiple F/Cl on phenyl |

Key Observations :

- Aromatic System : The naphthalene derivatives exhibit higher molecular weights and steric bulk compared to phenyl-based analogues, influencing solubility and reactivity .

- Substituent Effects : Electron-withdrawing groups (Cl, F) on the ketone-bearing carbon enhance electrophilicity, facilitating nucleophilic attacks. Fluorine atoms also reduce basicity and increase stability against hydrolysis .

Physical and Chemical Properties

Melting Points and Solubility

- This compound: Limited data, but naphthalene derivatives generally have higher melting points (e.g., 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone melts at ~150–160°C) due to π-π stacking .

- Phenyl Analogues: 2-Chloro-1-(2,4-difluorophenyl)ethanone (CAS 51336-94-8) is a liquid at room temperature, reflecting lower molecular symmetry and weaker intermolecular forces .

Reactivity

- Electrophilic Substitution : The naphthalene derivative undergoes slower electrophilic substitution compared to phenyl analogues due to steric hindrance .

- Nucleophilic Reactions: The trifluoromethylchloro group in 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone (CAS 1352222-12-8) enhances reactivity toward amines and thiols, a property shared with the naphthalene variant .

Biological Activity

2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone is an organic compound characterized by its unique structural features, including a naphthalene ring with chlorine and difluoro substitutions. The molecular formula for this compound is C₁₂H₇ClF₂O. This article delves into the biological activity of this compound, examining its potential applications in various fields, particularly in medicinal chemistry and microbiology.

The structural characteristics of this compound contribute to its chemical reactivity. The presence of halogen atoms (chlorine and fluorine) enhances the compound's electrophilic nature, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇ClF₂O |

| Molecular Weight | 244.63 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of naphthalene have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various strains, including Staphylococcus aureus and Enterococcus faecalis . The specific mechanisms of action are believed to involve the inhibition of protein synthesis and disruption of nucleic acid production.

Case Studies

A notable study investigated the antibacterial effects of naphthalene derivatives, revealing that compounds with similar structural motifs to this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values for these compounds ranged from 62.5 to 125 μg/mL, indicating moderate antibacterial potency compared to standard antibiotics like ciprofloxacin .

Table: Antibacterial Activity of Naphthalene Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 62.5 - 125 |

| Naphthalene derivative A | Staphylococcus epidermidis | 31.108 - 62.216 |

| Naphthalene derivative B | Enterococcus faecalis | 62.5 - 125 |

The mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the halogen substitutions may facilitate stronger interactions with bacterial enzymes or receptors due to increased electronegativity and steric effects. This could lead to enhanced binding affinity and subsequent inhibition of critical bacterial functions.

Future Directions

Further research is warranted to elucidate the specific pathways through which this compound interacts with biological systems. Investigations into its potential as an antibiotic or antifungal agent could reveal valuable insights into its therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone?

The compound can be synthesized via Friedel-Crafts acylation using naphthalene derivatives. For example:

- Step 1 : React 1-naphthol with chloroacetic acid in the presence of ZnCl₂ as a catalyst under reflux conditions to form a chloro-substituted intermediate .

- Step 2 : Introduce fluorine atoms via halogen exchange using reagents like HF or DAST (diethylaminosulfur trifluoride).

- Key Considerations : Optimize reaction temperature (80–120°C) and stoichiometry to minimize side products. Monitor progress via TLC or GC-MS .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns. Chlorine and fluorine atoms induce distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ peak at m/z 256.02 for C₁₂H₇ClF₂O).

- Melting Point : Compare with literature values (if available) to assess crystallinity and purity .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation (P261) and skin contact (P262) due to potential toxicity .

- Ventilation : Conduct reactions in a fume hood.

- Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions before disposal .

Advanced Research Questions

Q. How does the electronic nature of chlorine and fluorine substituents influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Effects : The -Cl and -F groups deactivate the naphthalene ring, directing electrophilic substitution to specific positions. Fluorine’s strong inductive effect enhances stability against hydrolysis.

- Applications : Use Suzuki-Miyaura coupling with aryl boronic acids to functionalize the naphthalene ring. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?

- Crystal Growth : Slow evaporation from ethanol/acetone mixtures yields suitable single crystals.

- Refinement : Use SHELXL for structure refinement. Address disorder in fluorine positions by applying restraints to thermal parameters .

- Data Collection : High-resolution synchrotron X-ray data (λ = 0.710–0.920 Å) improves accuracy for light atoms (F, Cl) .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be interpreted?

- Solvent Effects : Fluorine chemical shifts are sensitive to solvent polarity. Use deuterated DMSO or CDCl₃ for consistency.

- Dynamic Processes : Conformational flexibility (e.g., rotation around the ketone-naphthalene bond) may cause signal broadening. Variable-temperature NMR (VT-NMR) can resolve this .

Q. What strategies mitigate byproduct formation during halogenation steps?

- Controlled Stoichiometry : Use 1.1–1.3 equivalents of fluorinating agents (e.g., Selectfluor) to avoid over-halogenation.

- Catalytic Systems : Employ phase-transfer catalysts (e.g., TBAB) in biphasic reactions to enhance selectivity .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Data | Reference |

|---|---|---|

| NMR | δ 7.8–8.2 (m, aromatic H), δ 5.2 (s, CO) | |

| NMR | δ -110 to -120 (CF₂Cl group) | |

| HRMS | [M+H]⁺ = 256.02 (C₁₂H₇ClF₂O) |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Maximizes acylation |

| Catalyst Loading | 10 mol% ZnCl₂ | Reduces side products |

| Solvent | Glacial acetic acid | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.